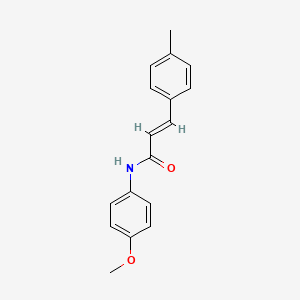
N-(4-methoxyphenyl)-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-methoxyphenyl)-3-(4-methylphenyl)acrylamide is a compound of interest in various fields of chemistry due to its unique structural and chemical properties. While the specific compound requested does not have direct matches in the available literature, analogous compounds and related research offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related acrylamide compounds typically involves acylation reactions. For example, the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride yields N-(2-bromo-4-methoxyphenyl)acrylamide in high yield, demonstrating the effectiveness of acylation in synthesizing acrylamide derivatives with good yields and environmental benignity (Yuan, 2012).
Molecular Structure Analysis
The molecular structure and properties of acrylamide derivatives can be elucidated using various analytical techniques, including X-ray diffraction and density functional theory (DFT) calculations. For instance, a novel acrylamide derivative was analyzed using X-ray diffraction, revealing its crystalline structure and enabling a detailed understanding of its molecular geometry (Demir et al., 2015).
Chemical Reactions and Properties
Acrylamide compounds can undergo various chemical reactions, showcasing their reactivity and potential for further modification. The synthesis and characterization of diastereoselective acrylamide derivatives involve reactions with isothiocyanates and methyl iodide, highlighting the versatile chemical reactivity of acrylamide compounds (Bondock et al., 2014).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility and crystallinity, are crucial for their application in various domains. Studies on solubility, for example, provide essential information for the industrial design and application of new monomers for polymerization reactions (Yao et al., 2010).
Eigenschaften
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-3-5-14(6-4-13)7-12-17(19)18-15-8-10-16(20-2)11-9-15/h3-12H,1-2H3,(H,18,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEXEMAUTCYMMV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylsulfonyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5659159.png)
![3-(4-chlorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5659160.png)
![{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5659162.png)
![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5659168.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5659174.png)
![1,3-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-indole-2-carboxamide](/img/structure/B5659175.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(tetrahydrofuran-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659182.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5659201.png)
![4-methyl-2-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5659214.png)


![3-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5659244.png)
![1'-(1,3-benzodioxol-5-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5659252.png)
![5-[1-(4-methoxyphenyl)cyclopropyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5659256.png)